N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
(E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trimethoxybenzylidene group and a benzenesulfonohydrazide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of (E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile: An EGFR inhibitor with anticancer properties.
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: A photostabilizer used in sunscreen formulations.
Uniqueness
(E)-N’-(3,4,5-Trimethoxybenzylidene)benzenesulfonohydrazide stands out due to its unique combination of a trimethoxybenzylidene group and a benzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O5S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-17-18-24(19,20)13-7-5-4-6-8-13/h4-11,18H,1-3H3/b17-11- |
InChI Key |
RBKRKGPHWHICOM-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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